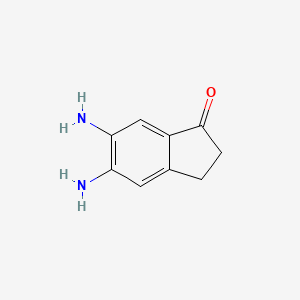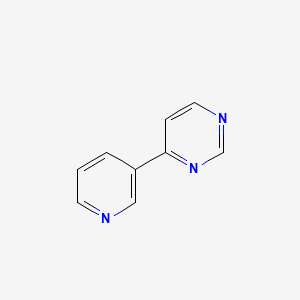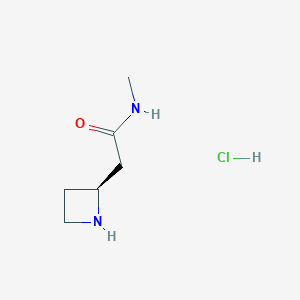
5,6-Diamino-2,3-dihydro-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Diamino-2,3-dihydro-1H-inden-1-one: is an organic compound with the molecular formula C9H10N2O. This compound belongs to the class of indenones, which are bicyclic compounds containing a benzene ring fused to a cyclopentanone ring. The presence of amino groups at positions 5 and 6 makes this compound particularly interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diamino-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis often begins with 2,3-dihydro-1H-inden-1-one.
Amination: The introduction of amino groups at positions 5 and 6 can be achieved through nitration followed by reduction. For example, nitration of 2,3-dihydro-1H-inden-1-one to form 5,6-dinitro-2,3-dihydro-1H-inden-1-one, followed by catalytic hydrogenation to reduce the nitro groups to amino groups.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: 5,6-Diamino-2,3-dihydro-1H-inden-1-one can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Acyl chlorides or alkyl halides are often used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Acylated or alkylated products.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 5,6-Diamino-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into specific binding sites, disrupting normal biological processes.
相似化合物的比较
2,3-Dihydro-1H-inden-1-one: Lacks the amino groups, making it less reactive in certain chemical reactions.
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one: Contains methoxy groups instead of amino groups, leading to different reactivity and applications.
Uniqueness: The presence of amino groups at positions 5 and 6 makes 5,6-Diamino-2,3-dihydro-1H-inden-1-one unique in its reactivity and potential applications. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in both research and industrial applications.
属性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC 名称 |
5,6-diamino-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H10N2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2,10-11H2 |
InChI 键 |
QHYJCZDSIJMDHU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C2=CC(=C(C=C21)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-Methyl-1-azaspiro[4.4]nonan-4-ol](/img/structure/B11918209.png)

![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11918226.png)

![Spiro[3.5]nonan-2-ylmethanamine](/img/structure/B11918235.png)
![6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11918237.png)

![5-Chloropyrido[2,3-d]pyrimidine](/img/structure/B11918240.png)
![(1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol](/img/structure/B11918251.png)
